molecular formula C11H14ClN3O B2751283 N-methyl-1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine Hydrochloride CAS No. 1049720-95-7

N-methyl-1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine Hydrochloride

Cat. No.: B2751283
CAS No.: 1049720-95-7
M. Wt: 239.7
InChI Key: NEPZKOFDPKPUKX-UHFFFAOYSA-N
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Description

N-methyl-1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine Hydrochloride is a useful research compound. Its molecular formula is C11H14ClN3O and its molecular weight is 239.7. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

N-methyl-1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine Hydrochloride is involved in various synthetic pathways, demonstrating its versatility in organic chemistry. A study detailed the successful synthesis of a closely related compound, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, by reacting p-Toluic hydrazide and glycine through a polyphosphoric acid condensation route. This high-yielding reaction was characterized using FT-IR, DSC, 13C/1H-NMR, and Mass spectrometric techniques, highlighting the compound's potential for further chemical modifications and applications in material science or drug development (Shimoga, Shin, & Kim, 2018).

Cytotoxic Agents

Another research direction explores the synthesis of novel cytotoxic agents incorporating the 1,3,4-oxadiazol moiety. A series of compounds, including N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines, were synthesized and evaluated for their anti-tumor potential against several cancer cell lines. Some compounds exhibited notable cytotoxic activity, with specific derivatives being significantly more potent than the reference drug doxorubicin against certain cell lines. This indicates the potential of this compound derivatives in cancer therapy (Ramazani et al., 2014).

Material Science Applications

In material science, derivatives of this compound have been utilized to develop blue light-emitting polyamide and poly(amide-imide)s containing the 1,3,4-oxadiazole ring. Such compounds exhibit excellent film-forming ability, good solubility in organic solvents, and high thermal stability. Their optical properties, including absorption and fluorescence characteristics, are also noteworthy, showcasing their potential in creating advanced materials for optoelectronic applications (Hamciuc et al., 2015).

Insecticidal Activity

Research on anthranilic diamides analogs containing 1,3,4-oxadiazole rings has revealed their insecticidal properties against pests like the diamondback moth. Preliminary bioassays of these compounds showed promising activity levels, suggesting potential agricultural applications in pest management. The structure-activity relationship analysis and density functional theory studies provided insights into optimizing their insecticidal effectiveness (Qi et al., 2014).

Anticancer Potential

Another study discovered and optimized the structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles, identifying them as new apoptosis inducers and potential anticancer agents. A specific derivative exhibited in vivo activity in a tumor model, highlighting the compound class's therapeutic potential. Identification of molecular targets like TIP47, an IGF II receptor-binding protein, underscores the strategic approach of using cell-based chemical genetics for discovering apoptosis inducers and anticancer agents (Zhang et al., 2005).

Properties

IUPAC Name

N-methyl-1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.ClH/c1-8-3-5-9(6-4-8)11-13-10(7-12-2)15-14-11;/h3-6,12H,7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPZKOFDPKPUKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CNC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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